molecular formula C17H17ClN6O B12244810 6-chloro-2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

6-chloro-2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12244810
M. Wt: 356.8 g/mol
InChI Key: WVMJXXUQYUUXPT-UHFFFAOYSA-N
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Description

6-chloro-2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a naphthyridine core, a piperidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloronicotinic acid and ethyl acetoacetate.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the naphthyridine core.

    Attachment of the Triazole Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the naphthyridine core can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of naphthyridine N-oxide derivatives.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

6-chloro-2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The triazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The naphthyridine core can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-methyl-1H-indole: Another heterocyclic compound with a similar structure but different functional groups.

    1-(2,2-dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta-dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester: Contains a triazole moiety but differs in the core structure.

Uniqueness

6-chloro-2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of a naphthyridine core, piperidine ring, and triazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C17H17ClN6O

Molecular Weight

356.8 g/mol

IUPAC Name

[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone

InChI

InChI=1S/C17H17ClN6O/c1-23-10-15(21-22-23)17(25)24-6-4-11(5-7-24)14-3-2-12-8-13(18)9-19-16(12)20-14/h2-3,8-11H,4-7H2,1H3

InChI Key

WVMJXXUQYUUXPT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl

Origin of Product

United States

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